molecular formula C14H12N2S B1624418 1-p-Tolyl-1H-benzoimidazole-2-thiol CAS No. 92149-91-2

1-p-Tolyl-1H-benzoimidazole-2-thiol

Cat. No. B1624418
CAS RN: 92149-91-2
M. Wt: 240.33 g/mol
InChI Key: FHXWTJWSGIXRKE-UHFFFAOYSA-N
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Description

1-p-Tolyl-1H-benzoimidazole-2-thiol, also known as PTBIM, is a chemical compound that belongs to the family of benzimidazole derivatives. PTBIM has been extensively studied for its potential applications in various scientific research fields.

Scientific Research Applications

Catalysis and Chemical Synthesis

  • Benzimidazole derivatives play a critical role in catalysis, as seen in the development of dinuclear and tetranuclear palladium(II) complexes. These complexes exhibit significant activities towards Suzuki−Miyaura coupling, a key reaction in the formation of biaryl compounds which are important in pharmaceuticals and organic materials (Yuan & Huynh, 2010).

Anticancer Research

  • The synthesis and biological evaluation of benzothiazole-2-thiol derivatives have shown potential anticancer activities. Certain compounds within this class have demonstrated broad-spectrum inhibitory activities against various human cancer cell lines, highlighting the potential of benzimidazole derivatives in anticancer drug development (Shi et al., 2012).

Corrosion Inhibition

  • Benzimidazole and its derivatives have been studied for their effectiveness as corrosion inhibitors. They exhibit inhibitive action against the corrosion of metals in acidic solutions, which is critical in protecting industrial machinery and infrastructure (Khaled, 2010).

Molecular Docking and Drug Design

  • Studies have also explored the structural and electronic properties of benzimidazole derivatives for potential application as corrosion inhibitors. These insights contribute to understanding how molecular modifications can enhance the inhibitory effectiveness of these compounds (Obot & Obi-Egbedi, 2010).

Environmental and Biological Sensing

  • The development of fluorescent probes based on benzimidazole derivatives for the discrimination of thiophenols over aliphatic thiols demonstrates the application of these compounds in environmental and biological sciences. Such probes can offer highly sensitive and selective detection techniques important for monitoring pollutants and biological markers (Wang et al., 2012).

properties

IUPAC Name

3-(4-methylphenyl)-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2S/c1-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)15-14(16)17/h2-9H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXWTJWSGIXRKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10408356
Record name 1-p-Tolyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-p-Tolyl-1H-benzoimidazole-2-thiol

CAS RN

92149-91-2
Record name 1-p-Tolyl-1H-benzoimidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10408356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)-1H-1,3-benzodiazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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